(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative functionalized with a 1,5-dimethylpyrazole group. This compound is of interest in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are widely used in pharmaceuticals and agrochemicals. The pyrazole moiety introduces steric and electronic effects that influence reactivity and stability compared to simpler sulfonyl chlorides like methanesulfonyl chloride.
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5-6(3-8-9(5)2)4-12(7,10)11/h3H,4H2,1-2H3 |
InChI Key |
XSDRDEQHVVYAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant synthetic approach to this compound involves the sulfonylation of 1,5-dimethyl-1H-pyrazole with methanesulfonyl chloride under anhydrous conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonyl chloride moiety attached to the pyrazole ring.
- Starting materials: 1,5-dimethyl-1H-pyrazole and methanesulfonyl chloride
- Base: Triethylamine or other tertiary amines to neutralize hydrochloric acid byproduct
- Solvent: Anhydrous dichloromethane or chloroform to maintain moisture-free conditions
- Temperature: Typically controlled between 0°C and room temperature to minimize side reactions
- Atmosphere: Inert gas (nitrogen or argon) to prevent moisture ingress
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.
Detailed Laboratory Procedure
A representative laboratory synthesis is as follows:
- Dissolve 1,5-dimethyl-1H-pyrazole in anhydrous dichloromethane under nitrogen atmosphere at 0°C.
- Add triethylamine slowly to the solution to act as an acid scavenger.
- Add methanesulfonyl chloride dropwise while maintaining the temperature at 0–5°C.
- Stir the reaction mixture for 2–4 hours at room temperature, monitoring progress by TLC.
- Upon completion, quench the reaction with ice-cold water, separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting material | 1,5-Dimethyl-1H-pyrazole | Same, higher purity required |
| Sulfonylating agent | Methanesulfonyl chloride | Same, bulk quantities |
| Base | Triethylamine or tertiary amines | Triethylamine or automated base dosing |
| Solvent | Anhydrous dichloromethane or chloroform | Same, with solvent recycling |
| Temperature | 0–5°C during addition, then room temp | Controlled via continuous flow systems |
| Atmosphere | Nitrogen or argon | Inert gas with moisture control |
| Reaction monitoring | TLC, LC-MS | In-line IR or UV-Vis spectroscopy |
| Purification | Column chromatography or recrystallization | Crystallization or automated chromatography |
| Yield | Typically 70–85% | Optimized to >85% |
| Purity | >95% after purification | >98% with industrial purification |
Research Results and Optimization Insights
- Reaction efficiency: The nucleophilic substitution of pyrazole nitrogen on methanesulfonyl chloride is efficient under anhydrous conditions with triethylamine as base. Lower temperatures during reagent addition reduce side reactions such as hydrolysis or over-sulfonylation.
- Solvent choice: Dichloromethane is preferred for its ability to dissolve both reagents and maintain anhydrous conditions, but chloroform is also used.
- Base selection: Triethylamine is most common; however, stronger bases like potassium tert-butoxide have been used in related pyrazole methylation steps but are less common for sulfonyl chloride formation due to side reaction risks.
- Purification methods: Column chromatography remains the standard for laboratory scale; recrystallization is suitable for larger scale but requires solvent system optimization.
- Stability: The sulfonyl chloride group is moisture-sensitive; thus, storage under inert atmosphere and low temperature is recommended.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reacting with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanesulfonyl Chloride
Methanesulfonyl chloride (CH₃SO₂Cl) is a foundational sulfonyl chloride. Key comparisons include:
Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides (e.g., toluenesulfonyl chloride) share reactivity patterns but differ in:
- Stability : The electron-withdrawing pyrazole group may enhance stability compared to aryl analogs.
- Applications : Pyrazole derivatives are often tailored for medicinal chemistry due to their bioisosteric properties, unlike simpler aryl sulfonyl chlorides used in industrial processes .
Heterocyclic Sulfonyl Chlorides
Compounds like pyridine-3-sulfonyl chloride exhibit:
- Higher Polarity : Pyridine’s nitrogen increases polarity compared to pyrazole.
- Reduced Corrosivity : Pyrazole’s methyl groups may mitigate hygroscopicity, reducing handling hazards relative to pyridine analogs .
Research Findings and Data Gaps
- Safety Profile : Analogous to methanesulfonyl chloride, severe acute toxicity (oral, dermal, inhalation) and environmental hazards (H412) are anticipated .
Biological Activity
(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C6H10ClN2O2S
- Molecular Weight : 210.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide derivative. Sulfonamides are known for their ability to inhibit various enzymes and receptors involved in critical biological processes.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has been shown to interact with various kinases and phosphatases, leading to altered signaling pathways. This inhibition can result in anti-inflammatory effects and modulation of cell proliferation.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on recent studies:
Case Study 1: Anti-inflammatory Effects
A study examined the anti-inflammatory properties of this compound by assessing its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.
Case Study 2: Antifungal Activity
In another investigation, the compound was tested against several fungal pathogens, including Candida albicans and Aspergillus niger. The results indicated that this compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) below 50 µM.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be enhanced through modifications to its structure. Variations in the substituents on the pyrazole ring or changes to the methanesulfonyl group have been explored to optimize its biological activity. For instance:
- Substituting different alkyl groups on the pyrazole ring has been shown to enhance enzyme inhibition potency.
- Modifications to the sulfonamide moiety can improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
